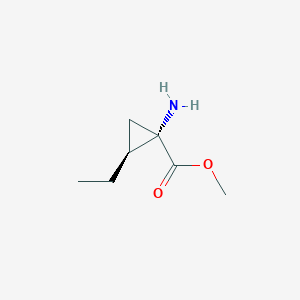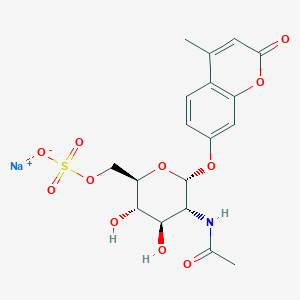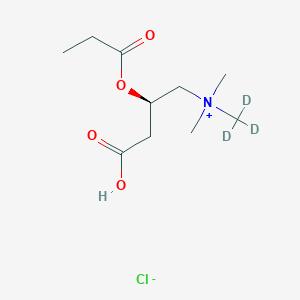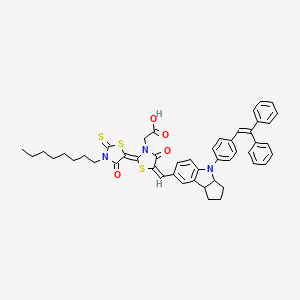![molecular formula C₂₈H₂₈O₁₈ B1147621 (2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 152503-51-0](/img/structure/B1147621.png)
(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of complex organic molecules often involves detailed exploration of their synthesis, molecular structure, chemical reactions, and both physical and chemical properties. These compounds can exhibit unique behaviors and interactions due to their intricate structures, making them subjects of interest in various fields of chemistry and pharmacology.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step chemical reactions, carefully controlled conditions, and sometimes the use of catalysts to achieve desired outcomes. For example, the work by Gabriele et al. (2012) discusses the synthesis of furan-3-carboxylic and 4-methylene-4,5-dihydrofuran-3-carboxylic esters through direct palladium iodide catalyzed oxidative carbonylation, illustrating the complexity and creativity often required in organic synthesis (Gabriele et al., 2012).
Molecular Structure Analysis
The molecular structure of complex organic compounds is crucial for understanding their function and reactivity. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and quantum chemical calculations are often used to elucidate these structures. The work on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid by Shtabova et al. (2005) serves as an example of using X-ray diffraction and quantum-chemical calculations for structural determination (Shtabova et al., 2005).
Chemical Reactions and Properties
The chemical behavior of complex molecules can be influenced by their functional groups, stereochemistry, and molecular environment. Studies such as those on the synthesis and reactivity of specific compounds provide insight into how structural features affect reactivity and chemical properties. For instance, the design and synthesis of novel compounds with specific receptor antagonistic activity, as described by Takano et al. (2006), highlight the intricate relationship between molecular structure and chemical reactivity (Takano et al., 2006).
Physical Properties Analysis
The physical properties of organic compounds, such as melting point, boiling point, solubility, and stability, are directly related to their molecular structure. The synthesis and thermal properties of ferroelectric side chain liquid crystalline polysiloxanes discussed by Hsiue and Chen (1995) exemplify the analysis of physical properties in relation to molecular composition and structure (Hsiue & Chen, 1995).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards specific reagents, and photophysical properties, are essential for the application and functionality of complex molecules. Research like that on the self-assembly and properties of metal frameworks by Yang et al. (2015) demonstrates how the chemical properties of molecules can lead to the formation of novel materials with specific functions (Yang et al., 2015).
Wissenschaftliche Forschungsanwendungen
For example:
- Studies on the solubilities of compounds like protocatechuic aldehyde and caffeic acid in ethanol-water solutions, which are essential for understanding the physical properties and potential applications of these compounds in pharmaceutical formulations or natural product extractions (Zhang et al., 2012).
- Research on the synthesis of complex organic frameworks, potentially relevant for the development of new materials or drug molecules (Kumar & Mishra, 2007).
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-(trideuteriomethoxy)phenyl]-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28O18/c1-41-12-3-2-8(4-14(12)44-28-22(36)18(32)20(34)24(46-28)26(39)40)13-7-11(30)16-10(29)5-9(6-15(16)43-13)42-27-21(35)17(31)19(33)23(45-27)25(37)38/h2-7,17-24,27-29,31-36H,1H3,(H,37,38)(H,39,40)/t17-,18-,19-,20-,21+,22+,23-,24-,27-,28-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZAJCHQSCNMOJ-JENKIZJGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 126456554 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-PHENOXAZONE 7-[beta-D-GLUCURONIDE] SODIUM SALT](/img/structure/B1147547.png)

![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
